REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([B:11]3[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]3)=[CH:10][C:5]=2[NH:4][C:3]1=[O:20].IC.[C:23]([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([B:11]3[O:12][C:13]([CH3:19])([CH3:18])[C:14]([CH3:16])([CH3:17])[O:15]3)=[CH:10][C:5]=2[N:4]([CH3:23])[C:3]1=[O:20] |f:2.3.4|
|
Name
|
|
Quantity
|
235 mg
|
Type
|
reactant
|
Smiles
|
CN1C(NC2=C1C=CC(=C2)B2OC(C(O2)(C)C)(C)C)=O
|
Name
|
|
Quantity
|
0.267 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
592 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 23 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product was then precipitated with water
|
Type
|
FILTRATION
|
Details
|
The title compound was collected by filtration
|
Reaction Time |
23 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(N(C2=C1C=CC(=C2)B2OC(C(O2)(C)C)(C)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |